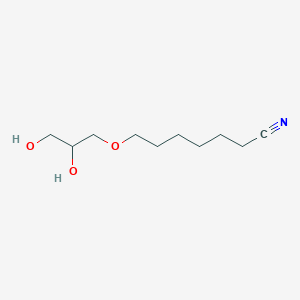
Trihydroxytellanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihydroxytellanium is a chemical compound with the molecular formula Te(OH)₃ It is an organotellurium compound that features three hydroxyl groups attached to a tellurium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trihydroxytellanium can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride (TeCl₄) with water under controlled conditions. The reaction proceeds as follows:
TeCl4+3H2O→Te(OH)3+3HCl
Another method involves the hydrolysis of tellurium dioxide (TeO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), to yield this compound:
TeO2+2H2O+2HCl→Te(OH)3+2HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of tellurium tetrachloride or tellurium dioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Trihydroxytellanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form telluric acid (H₆TeO₆) under strong oxidizing conditions.
Reduction: It can be reduced to elemental tellurium using reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Telluric acid (H₆TeO₆)
Reduction: Elemental tellurium (Te)
Substitution: Various organotellurium compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Trihydroxytellanium has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which trihydroxytellanium exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tellurium atom can participate in redox reactions, altering the oxidation state of other compounds and affecting their chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tellurium dioxide (TeO₂)
- Tellurium tetrachloride (TeCl₄)
- Telluric acid (H₆TeO₆)
Uniqueness
Trihydroxytellanium is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity compared to other tellurium compounds
Eigenschaften
CAS-Nummer |
129466-35-9 |
|---|---|
Molekularformel |
H3O3Te+ |
Molekulargewicht |
178.6 g/mol |
IUPAC-Name |
trihydroxytellanium |
InChI |
InChI=1S/H3O3Te/c1-4(2)3/h1-3H/q+1 |
InChI-Schlüssel |
FTOPEHOPPBBZBS-UHFFFAOYSA-N |
Kanonische SMILES |
O[Te+](O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)

![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)


![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)


phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
